molecular formula C6H6N4O2S B064400 2H-Pyrido[3,2-e]-1,2,4-thiadiazin-3-amine,1,1-dioxide(9CI) CAS No. 163136-90-1

2H-Pyrido[3,2-e]-1,2,4-thiadiazin-3-amine,1,1-dioxide(9CI)

Cat. No.: B064400
CAS No.: 163136-90-1
M. Wt: 198.21 g/mol
InChI Key: VRAPMPFFYNSLJT-UHFFFAOYSA-N
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Description

3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure. This compound is part of a broader class of compounds known for their diverse biological and chemical properties. The presence of multiple heteroatoms within the ring structure often imparts unique reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with hydrazine derivatives under acidic or basic conditions to form the desired heterocyclic ring. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of 3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar core structure but differs in the substitution pattern and functional groups.

    2H-1,2,4-Thiadiazine: Another related compound with a different arrangement of nitrogen and sulfur atoms.

Uniqueness

3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide is unique due to its specific arrangement of heteroatoms and functional groups, which impart distinct chemical reactivity and biological activity

Properties

IUPAC Name

1,1-dioxo-4H-pyrido[3,2-e][1,2,4]thiadiazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-6-9-4-2-1-3-8-5(4)13(11,12)10-6/h1-3H,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAPMPFFYNSLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)S(=O)(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An intimate mixture of 1 g of 3-aminopyridine-2- sulfonamide (Preparation 1) and 2.1 g of guanidine carbonate is progressively brought to the molten state (200° C.) and then heated for 24 hours at this temperature. After cooling, the residue is taken up in water. The possible insoluble material is filtered and the filtrate, treated with animal charcoal, is acidified to a pH of 7. The white precipitate is collected on a filter, washed with water and recrystallized from hot water.
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1 g
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2.1 g
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

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